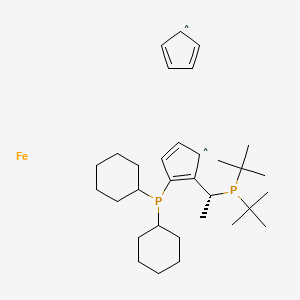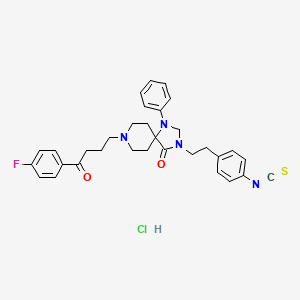
N-(p-Isothiocyanatophenethyl)spiperone hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(p-Isothiocyanatophenethyl)spiperone hydrochloride is a chemical compound known for its selective and irreversible antagonistic properties towards dopamine D2 receptors. This compound is often used in biochemical and pharmacological research to study dopamine receptor functions and related pathways.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(p-Isothiocyanatophenethyl)spiperone hydrochloride typically involves multiple steps:
Starting Materials: The synthesis begins with spiperone, a known antipsychotic agent.
Isothiocyanate Introduction: The phenethyl group is modified to introduce an isothiocyanate functional group. This is often achieved through the reaction of phenethylamine with thiophosgene.
Coupling Reaction: The modified phenethylamine is then coupled with spiperone under controlled conditions to form the final product.
Industrial Production Methods
While specific industrial methods are proprietary, the general approach involves scaling up the laboratory synthesis with optimizations for yield, purity, and cost-effectiveness. This includes using high-purity reagents, optimizing reaction times and temperatures, and employing advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
N-(p-Isothiocyanatophenethyl)spiperone hydrochloride undergoes several types of chemical reactions:
Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in typical research applications.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles such as amines and alcohols can react with the isothiocyanate group.
Oxidizing Agents: Agents like hydrogen peroxide can oxidize the compound under specific conditions.
Reducing Agents: Reducing agents such as sodium borohydride can reduce certain functional groups within the molecule.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a thiourea derivative.
科学研究应用
N-(p-Isothiocyanatophenethyl)spiperone hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent to study reaction mechanisms involving isothiocyanates.
Biology: Employed in receptor binding studies to understand dopamine receptor interactions.
Medicine: Investigated for its potential therapeutic effects and as a tool to study neurological disorders.
Industry: Utilized in the development of new pharmacological agents targeting dopamine receptors.
作用机制
The compound exerts its effects primarily through irreversible binding to dopamine D2 receptors. This binding inhibits the receptor’s normal function, allowing researchers to study the downstream effects of dopamine receptor inhibition. The molecular targets include the dopamine D2 receptor, and the pathways involved are those related to dopamine signaling in the brain.
相似化合物的比较
Similar Compounds
Spiperone: The parent compound, used as an antipsychotic agent.
Haloperidol: Another dopamine receptor antagonist with similar applications.
Raclopride: A selective dopamine D2 receptor antagonist used in research.
Uniqueness
N-(p-Isothiocyanatophenethyl)spiperone hydrochloride is unique due to its irreversible binding to dopamine D2 receptors, which provides a distinct advantage in studies requiring prolonged receptor inhibition. This property differentiates it from other reversible antagonists like haloperidol and raclopride.
属性
分子式 |
C32H34ClFN4O2S |
|---|---|
分子量 |
593.2 g/mol |
IUPAC 名称 |
8-[4-(4-fluorophenyl)-4-oxobutyl]-3-[2-(4-isothiocyanatophenyl)ethyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one;hydrochloride |
InChI |
InChI=1S/C32H33FN4O2S.ClH/c33-27-12-10-26(11-13-27)30(38)7-4-19-35-21-17-32(18-22-35)31(39)36(24-37(32)29-5-2-1-3-6-29)20-16-25-8-14-28(15-9-25)34-23-40;/h1-3,5-6,8-15H,4,7,16-22,24H2;1H |
InChI 键 |
MHDTWYNWOBNGFA-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCC12C(=O)N(CN2C3=CC=CC=C3)CCC4=CC=C(C=C4)N=C=S)CCCC(=O)C5=CC=C(C=C5)F.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


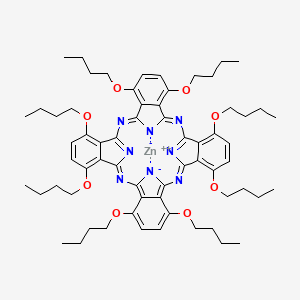

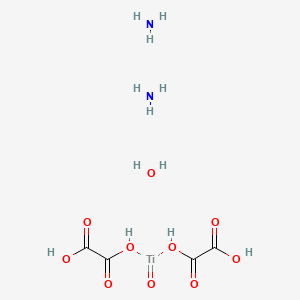

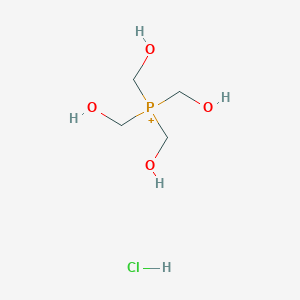
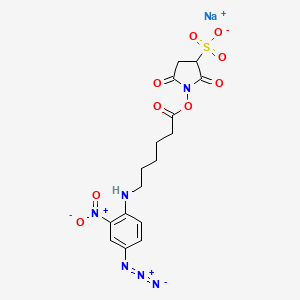
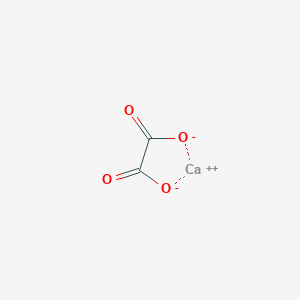



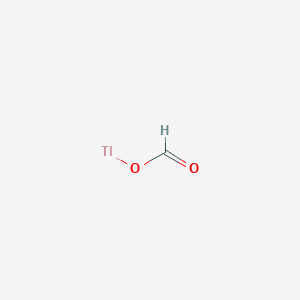
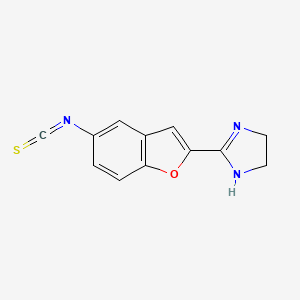
![6,12-Bis(2,3,4,5,6-pentafluorophenyl)indeno[1,2-b]fluorene](/img/structure/B12061753.png)
